molecular formula C19H36O3 B1247527 Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-

Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-

Cat. No. B1247527
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- is a natural product found in Xeranthemum annuum with data available.

Scientific Research Applications

Chemical Synthesis and Transformations

Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- has been involved in various chemical synthesis and transformation studies. For instance, its derivatives have been used in the study of oxymercuration-demercuration reactions of fatty esters, which is critical in understanding the chemical transformations of unsaturated fatty acids (Lam & Jie, 1976). Moreover, the synthesis of gallate ester derivatives from cis-oak lactone, a process involving oxiraneoctanoic acid, has been researched, highlighting its role in organic synthesis (Raunkjær et al., 2001).

Applications in Organic Synthesis

The compound has been utilized in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid, showcasing its significance in the field of organic chemistry and enzymatic procedures (Crout et al., 1993). Additionally, its use in the thermal alteration of cyclic fatty acids from flaxseed extract illustrates its potential in the study of lipid chemistry and biochemistry (Vick et al., 1979).

Oxidation and Chemical Behavior Studies

Studies on the oxidation of monethenoid fatty acids and esters, involving compounds like oxiraneoctanoic acid, shed light on the autoxidation and the chemical behavior of fatty acids under different conditions (Gold & Skellon, 1959).

Nutritional and Biological Analysis

Antibacterial Properties

There is also research indicating that derivatives of oxiraneoctanoic acid found in organisms like Spirulina platensis exhibit antibacterial properties, which is crucial for understanding natural antibacterial agents (Agustini & Wijayanto, 2020).

properties

Product Name

Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

CAMHHLOGFDZBBG-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)OC

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

synonyms

cis-9,10-epoxystearate methyl ester
methyl 9,10-epoxystearate
methyl 9,10-epoxystearate, (2R-cis)-isomer
methyl 9,10-epoxystearate, (2R-trans)-isomer
methyl 9,10-epoxystearate, (2S-cis)-isomer
methyl 9,10-epoxystearate, (cis)-isomer
methyl 9,10-epoxystearate, (trans)-isomer
methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer
methyl cis-9,10-epoxystearate
trans-9,10-epoxystearate methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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